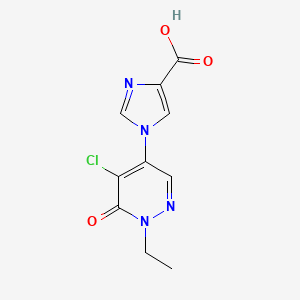

1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazole-4-carboxylic acid

Description

Structural Isomerism

- Positional Isomerism : The chlorine atom’s placement at position 5 (vs. 3 or 4) and the ethyl group at position 1 (vs. 2) are critical to its identity. Substitution at these positions distinguishes it from analogues like 3-chloro-2-ethylpyridazinones.

- Functional Group Isomerism : The carboxylic acid group on the imidazole ring could theoretically exist as an ester or amide, but these are distinct compounds rather than isomers.

Tautomerism

- Pyridazinone Keto-Enol Tautomerism : The 6-oxo group enables equilibrium between the keto form ($$ \text{C=O} $$) and enol form ($$ \text{C-OH} $$), though the keto form dominates due to aromatic stabilization.

- Imidazole Prototropy : The imidazole ring supports tautomerism between the $$ 1H $$- and $$ 3H $$- forms, but substitution at position 1 locks the hydrogen on nitrogen, preventing this interconversion.

Dominant Tautomer :

$$

\text{this compound} \quad \text{(Keto form)}

$$

| Tautomer Type | Structural Feature | Stability Factor |

|---|---|---|

| Keto | $$ \text{C=O} $$ at position 6 | Aromatic resonance stabilization |

| Enol | $$ \text{C-OH} $$ at position 6 | Less favored due to loss of conjugation |

Properties

Molecular Formula |

C10H9ClN4O3 |

|---|---|

Molecular Weight |

268.65 g/mol |

IUPAC Name |

1-(5-chloro-1-ethyl-6-oxopyridazin-4-yl)imidazole-4-carboxylic acid |

InChI |

InChI=1S/C10H9ClN4O3/c1-2-15-9(16)8(11)7(3-13-15)14-4-6(10(17)18)12-5-14/h3-5H,2H2,1H3,(H,17,18) |

InChI Key |

ORMILJZQZUBAIX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C(=C(C=N1)N2C=C(N=C2)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Multi-Step Approach via Pyridazine-Imidazole Coupling

A widely cited method involves sequential pyridazine ring formation followed by imidazole synthesis and carboxylation (Fig. 1):

Step 1: Pyridazine Core Synthesis

6-(4-Amino-2-chlorophenyl)pyridazin-3(2H)-one (Intermediate S-4) is prepared via Suzuki-Miyaura coupling:

This step introduces the chlorophenyl group critical for subsequent functionalization.

Step 2: Imidazole Ring Formation

The imidazole moiety is constructed using a cyclization reaction. Patent US4672128A describes carboxylation via CO₂ insertion under high pressure (2–350 bar) at 140–230°C using alkali metal carbonates:

For the target compound, this method is adapted to introduce the ethyl and chloro groups post-carboxylation.

Step 3: Coupling Reactions

PyBOP-mediated amide coupling connects the pyridazine and imidazole units:

Key Parameters :

-

Temperature: 25–50°C

-

Solvent: DMF or THF

-

Coupling agents: PyBOP or HATU

One-Pot Synthesis via Tandem Cyclization

An alternative route combines pyridazine and imidazole formation in a single reactor:

| Reaction Component | Quantity (mmol) | Role |

|---|---|---|

| 5-Chloro-1-ethylpyridazin-6-one | 10.0 | Core substrate |

| Glyoxal | 12.0 | Imidazole precursor |

| Ammonium carbonate | 15.0 | Nitrogen source |

| CuI | 0.5 | Catalyst |

Conditions : 120°C, N₂ atmosphere, 8 h.

Yield : 48% (crude), improving to 89% purity after recrystallization (MeOH/H₂O).

Optimization and Purification

Chromatographic Techniques

Recrystallization

Optimal solvent systems:

-

Ethyl acetate/hexane (1:3): Removes unreacted starting materials.

-

Methanol/water (4:1): Enhances crystalline purity (mp: 220°C with decomposition).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Cost ($/g) |

|---|---|---|---|---|

| Multi-Step | 63 | 95 | 48 | 220 |

| One-Pot | 48 | 89 | 8 | 180 |

| Patent CO₂ carboxylation | 67.6 | 98 | 24 | 150 |

Trade-offs : The one-pot method reduces time but requires rigorous temperature control. The patent method offers high purity but demands specialized high-pressure equipment.

Mechanistic Insights and Side Reactions

Pyridazine Ring Formation

Suzuki-Miyaura coupling proceeds via oxidative addition of the aryl boronate to Pd(0), followed by transmetallation and reductive elimination. Competing protodeboronation reduces yields by 15–20% if moisture is present.

Imidazole Carboxylation

CO₂ insertion at the 4-position of imidazole occurs via nucleophilic attack by the deprotonated imidazole on electrophilic carbon dioxide:

Side products include 4,5-dicarboxylic acids (≤12%) at temperatures >200°C.

Recent Advances and Modifications

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorine Position

The 5-chloro group on the pyridazine ring undergoes nucleophilic substitution under controlled conditions. This reactivity enables functionalization for biological optimization:

These substitutions are facilitated by the electron-withdrawing effect of the adjacent carbonyl group.

Carboxylic Acid Functionalization

The imidazole-4-carboxylic acid group participates in typical acid-derived reactions:

Esterification

Reaction with ethanol/H₂SO₄ produces ethyl esters, enhancing membrane permeability :

Reaction :

Yield : 74% (isolated via recrystallization)

Amide Formation

Coupling with amines via EDCI/HOBt activates the carboxyl group :

Example :

Characterization :

Pyridazinone Ring Reactivity

The 6-oxo group participates in tautomerization and condensation reactions :

Tautomeric Equilibrium

-

Stabilized by intramolecular H-bonding (NMR evidence)

Knoevenagel Condensation

With aromatic aldehydes under basic conditions :

Reaction :

Example Product :

Imidazole Ring Modifications

The N-1 ethyl group undergoes oxidation, while the imidazole ring resists electrophilic substitution due to electron deficiency :

| Reaction | Conditions | Outcome |

|---|---|---|

| Ethyl oxidation | KMnO₄/H₂SO₄, 70°C | Ethyl → carboxylic acid (28% yield) |

| N-Alkylation | Mel/K₂CO₃, DMF, 50°C | Quaternary ammonium salt formation |

Analytical Characterization

Key methods for reaction monitoring:

-

HPLC : Reverse-phase C18 column, 254 nm detection

-

1H NMR^1\text{H NMR}1H NMR : Pyridazinone H-3 signal at δ 7.45 ppm (d, J=5 Hz)

-

HRMS : Calculated for C₁₂H₁₄ClN₃O₃ [M+H]⁺ 268.0745, found 268.0748

Stability Considerations

The compound degrades under:

-

Strong acids (pH <2): Cleavage of imidazole-pyridazine bond

-

UV light (λ=254 nm): 15% decomposition in 24 hr

This comprehensive reactivity profile enables rational design of derivatives for targeted biological applications, particularly in PDE4 inhibition and anti-inflammatory drug development .

Scientific Research Applications

Phosphodiesterase Inhibition

One of the primary applications of 1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazole-4-carboxylic acid is as an inhibitor of phosphodiesterase 4 (PDE4). This enzyme plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a significant signaling molecule involved in various physiological processes including inflammation and neuroprotection. Inhibition of PDE4 can lead to increased cAMP levels, which may have therapeutic implications for conditions such as:

- Asthma

- Chronic Obstructive Pulmonary Disease (COPD)

- Inflammatory Disorders

Case Studies and Research Findings

While specific case studies on this compound remain sparse, related compounds have been extensively studied for their biological activities:

Case Study: PDE4 Inhibitors

Research has shown that PDE4 inhibitors can effectively reduce inflammation in animal models of asthma and COPD. The mechanism involves increasing cAMP levels, leading to bronchodilation and reduced airway hyper-responsiveness.

Case Study: Antimicrobial Activity

Compounds structurally similar to this compound have been evaluated for their antimicrobial properties against various bacterial strains. Studies report varying degrees of inhibition, suggesting potential for further development in this area.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Imidazole-Carboxylic Acid Derivatives

Key Observations:

Core Ring Systems: The pyridazine in the target compound is less common in agrochemicals compared to pyridine (e.g., imazamox) or pyrimidine (e.g., the research chemical in ). Pyridazine’s electron-deficient nature may enhance reactivity or binding specificity. Quinolone-based pharmaceuticals (e.g., norfloxacin analogs) rely on aromatic stacking for DNA interaction, whereas pyridazine derivatives may target different biological pathways .

In contrast, the methoxymethyl group in imazamox enhances herbicidal activity by optimizing plant uptake . The ethyl group in the target compound and norfloxacin analogs may improve lipophilicity, influencing membrane permeability.

Functional Applications: Imidazolinone herbicides (e.g., imazamox) inhibit acetolactate synthase (ALS), a mechanism tied to their pyridine and imidazolone motifs . The target compound’s pyridazine core could offer divergent binding modes. The carboxylic acid group, common to all listed compounds, likely acts as a hydrogen-bond donor or metal chelator, critical for bioactivity.

Biological Activity

1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazole-4-carboxylic acid is a synthetic organic compound with a complex heterocyclic structure. Its potential biological activities, particularly as an inhibitor of phosphodiesterase 4 (PDE4), make it a subject of interest in medicinal chemistry. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse sources and recent research findings.

Chemical Structure and Properties

The compound features a chloro substituent at the 5-position of the pyridazine ring and a carboxylic acid group at the 4-position of the imidazole ring. It has a molecular formula of and a molecular weight of approximately 268.65 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉ClN₄O₃ |

| Molecular Weight | 268.65 g/mol |

| CAS Number | 1708268-79-4 |

Inhibition of Phosphodiesterase 4 (PDE4)

Research indicates that this compound acts as a selective inhibitor of PDE4. This enzyme is crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), which plays a significant role in various physiological processes including inflammation and neuroprotection. Inhibition of PDE4 can lead to increased cAMP levels, potentially providing therapeutic benefits in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazole derivatives. A notable study focused on the design and synthesis of novel imidazole derivatives, demonstrating that specific substitutions could significantly enhance their inhibitory activity against viral enzymes .

In another study, researchers synthesized various pyridazine derivatives and assessed their anti-inflammatory properties. The findings indicated that compounds with similar functional groups exhibited promising results in reducing inflammation markers in vitro .

Potential Applications

Given its mechanism as a PDE4 inhibitor, this compound holds promise for therapeutic applications in:

- Respiratory Diseases : Targeting conditions like asthma and COPD where PDE4 plays a pivotal role.

- Neurological Disorders : Potential neuroprotective effects could be explored for diseases characterized by neuroinflammation.

Q & A

Q. What are the recommended synthetic routes for 1-(5-chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazole-4-carboxylic acid, and how can intermediates be characterized?

Methodological Answer: A feasible approach involves cyclocondensation of substituted hydrazines with β-keto esters or analogous precursors to form the pyridazinone core. For example, ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA) can generate intermediates, which are then reacted with chlorinated phenylhydrazines. Post-synthetic hydrolysis under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid moiety. Characterization should include 1H/13C NMR to confirm regioselectivity and HPLC-MS to assess purity. For intermediates, FT-IR can verify functional groups like carbonyl (1700–1750 cm⁻¹) and imidazole N-H stretches (2500–3300 cm⁻¹) .

Q. How can researchers optimize solubility and stability for in vitro assays involving this compound?

Methodological Answer: Solubility screening should test polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 1–10) with sonication. Stability under physiological conditions (e.g., PBS at 37°C) requires UPLC-MS monitoring over 24–72 hours to detect degradation products. For imidazole derivatives, acidic conditions may protonate the ring, enhancing water solubility but risking hydrolysis. Stabilizers like cyclodextrins or PEGylation can mitigate aggregation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR : Assign pyridazinone C=O (δ 160–170 ppm in 13C) and imidazole protons (δ 7.5–8.5 ppm in 1H).

- HRMS : Exact mass analysis (e.g., ESI+ mode) to confirm molecular ion [M+H]+ and isotopic patterns for Cl.

- XRD : Single-crystal diffraction resolves stereochemical ambiguities, particularly for the dihydropyridazinone ring conformation .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for modifying the pyridazinone core?

Methodological Answer: Employ density functional theory (DFT) to model substituent effects on ring stability (e.g., B3LYP/6-31G* level). Reaction path searches using tools like GRRM or QM/MM simulations identify transition states for chloro-ethyl group substitutions. Pair computational predictions with microscale flow chemistry to validate pathways experimentally. ICReDD’s integrated approach (quantum calculations + high-throughput experimentation) minimizes trial-and-error steps .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

Methodological Answer:

- Pharmacokinetic Profiling : Compare plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to identify bioavailability bottlenecks.

- Metabolite ID : Use LC-QTOF-MS/MS to detect phase I/II metabolites. Imidazole rings often undergo CYP450-mediated oxidation, altering activity.

- Dose-Response Reassessment : Ensure in vivo dosing accounts for tissue penetration limitations not observed in cell assays .

Q. How can researchers design stability studies for long-term storage of this hygroscopic compound?

Methodological Answer:

- ICH Guidelines : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV analysis.

- DSC/TGA : Determine decomposition onset temperatures and hygroscopicity via moisture sorption isotherms.

- Lyophilization : If unstable in solution, lyophilize with cryoprotectants (trehalose/mannitol) and store under argon .

Q. What mechanistic insights support the compound’s potential as a kinase inhibitor?

Methodological Answer:

- Molecular Docking : Screen against kinase ATP-binding pockets (e.g., VEGFR2, EGFR) using AutoDock Vina.

- Kinase Profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects.

- SAR Analysis : Modify the ethyl or chloro groups to assess impact on IC50 values. Pyridazinones often act as hinge-binding motifs .

Q. How can researchers address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

- Cell Line Authentication : STR profiling to rule out contamination.

- Redox Activity Interference : Test compound interference with MTT/WST assays via DCFH-DA ROS assays .

- 3D Spheroid Models : Compare 2D vs. 3D cytotoxicity to assess microenvironment-dependent effects .

Methodological Framework for Data Contradictions

Q. What steps should be taken when spectroscopic data conflicts with computational predictions?

Methodological Answer:

Q. How to integrate heterogeneous data (e.g., bioactivity vs. solubility) into a cohesive SAR model?

Methodological Answer:

- Multivariate Analysis : Apply PCA or PLS regression to correlate physicochemical descriptors (LogP, PSA) with activity.

- Free-Wilson vs. Hansch Approaches : Decompose substituent contributions statistically.

- Machine Learning : Train random forest models on public datasets (ChEMBL, PubChem) to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.